molecular formula C10H15N3 B13287628 1-[(2R)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine

1-[(2R)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine

Cat. No.: B13287628
M. Wt: 177.25 g/mol
InChI Key: NGNQDBXLVWXOBL-SECBINFHSA-N
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Description

1-[(2R)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine is a chiral amine featuring a pyrrolidine ring substituted at the nitrogen with a 3-pyridinyl group and a methanamine moiety at the (2R)-position. Its stereochemistry and heterocyclic structure make it a candidate for biological activity, particularly in receptor binding or catalysis.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

[(2R)-1-pyridin-3-ylpyrrolidin-2-yl]methanamine

InChI

InChI=1S/C10H15N3/c11-7-9-4-2-6-13(9)10-3-1-5-12-8-10/h1,3,5,8-9H,2,4,6-7,11H2/t9-/m1/s1

InChI Key

NGNQDBXLVWXOBL-SECBINFHSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C2=CN=CC=C2)CN

Canonical SMILES

C1CC(N(C1)C2=CN=CC=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under controlled conditions. One common method includes the use of a reductive amination process, where the pyridine derivative is reacted with a pyrrolidine derivative in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reductive amination techniques. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .

Chemical Reactions Analysis

Types of Reactions

1-[(2R)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce secondary amines .

Scientific Research Applications

1-[(2R)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2R)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Notable Properties/Applications Reference
1-[(2R)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine C10H15N3 3-Pyridinyl, (2R)-pyrrolidinylmethanamine Receptor ligand precursor
Talabostat C9H19BN2O3 Boronic acid, (2S)-aminoacyl group Cancer therapy, protease inhibition
[(2R)-Piperidin-2-yl]methanamine C6H14N2 (2R)-Piperidine backbone Pharmaceutical intermediate
1-(2-Pyridin-3-ylphenyl)methanamine dihydrochloride C12H14Cl2N2 Fused pyridinyl-phenyl Adenosine receptor ligand candidate
[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine C12H19N3 Dimethylpyridine, pyrrolidine Metal coordination chemistry

Biological Activity

1-[(2R)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine, also known by its CAS number 1932036-44-6, is a compound of interest in medicinal chemistry due to its potential biological activities. The compound features a pyridine ring and a pyrrolidine moiety, which are known to contribute to various pharmacological effects.

  • Molecular Formula : C10_{10}H15_{15}N3_3
  • Molecular Weight : 177.25 g/mol
  • IUPAC Name : this compound
  • Purity : ≥95% (as per supplier data) .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Compounds with similar structures have been reported to act as:

  • Serotonin Reuptake Inhibitors : These compounds can enhance serotonergic activity, which is beneficial in treating depression and anxiety disorders.
  • Dopamine Receptor Modulators : The presence of the pyridine and pyrrolidine rings suggests potential interactions with dopamine receptors, possibly impacting mood and reward pathways.

Pharmacological Studies

Several studies have explored the pharmacological effects of compounds related to this compound:

  • Antimicrobial Activity : Research has indicated that derivatives of pyridine and pyrrolidine exhibit antimicrobial properties against various pathogens, including bacteria and fungi .
  • Cytotoxic Effects : Some studies have demonstrated that related compounds possess cytotoxic effects against cancer cell lines, suggesting potential use in oncology .
  • Neuroprotective Effects : Compounds similar in structure have shown promise in neuroprotection, potentially benefiting conditions like Alzheimer’s disease through modulation of neuroinflammatory processes .

Case Study 1: Antidepressant Activity

A study conducted on a series of pyrrolidine derivatives indicated that certain modifications led to enhanced antidepressant-like effects in animal models. The mechanism was linked to increased serotonin levels and reduced reuptake .

Case Study 2: Antimicrobial Efficacy

A library of pyrrolo[2,1-c][1,4]benzodiazepine derivatives was evaluated for activity against Mycobacterium tuberculosis. Among these, some compounds exhibited significant antimicrobial activity, suggesting that structural similarities may confer similar properties to this compound .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Study FocusFindingsReference
Antidepressant ActivityEnhanced serotonin levels; reduced reuptake
Antimicrobial ActivitySignificant activity against Mycobacterium tuberculosis
CytotoxicityCytotoxic effects observed in cancer cell lines
NeuroprotectionPotential benefits in neurodegenerative diseases

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the enantioselective synthesis of 1-[(2R)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine?

  • Methodological Answer : Enantioselective synthesis often involves chiral resolution or asymmetric catalysis. For pyrrolidinyl methanamine derivatives, reductive amination using NaBH₄ (e.g., reduction of imine intermediates, as in ) is a common approach. Chiral auxiliaries or enantiopure starting materials (e.g., rac-cyclopropyl derivatives in ) can ensure stereochemical fidelity. Microwave-assisted synthesis ( ) may enhance reaction efficiency. Purification via column chromatography or recrystallization is critical to isolate the desired (2R)-stereoisomer .

Q. How can researchers validate the stereochemical configuration of this compound using spectroscopic techniques?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments and chiral shift reagents can confirm stereochemistry. For example, ¹H NMR coupling constants (e.g., δ 8.67–7.19 ppm in ) help identify vicinal proton relationships. High-resolution mass spectrometry (HR-MS) and X-ray crystallography (if crystals are obtainable) provide definitive structural validation. Comparative analysis with known stereoisomers (e.g., ’s InChI data) is also recommended .

Q. What analytical methods are most effective for quantifying trace impurities in synthesized batches?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with a chiral stationary phase can separate enantiomers and detect impurities at <0.1% levels. Gas chromatography (GC) with flame ionization detection is suitable for volatile byproducts. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C DEPT experiments, identifies non-protonated impurities. Calibration against certified reference materials ensures accuracy .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) related to metabolic stability. Molecular docking simulations (using software like AutoDock Vina) predict binding affinity to targets like dopamine or 5-HT receptors (as in ). Physicochemical parameters (logP, pKa) are estimated via tools like MarvinSketch, while ADMET predictors (e.g., SwissADME) evaluate absorption and toxicity .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies may arise from metabolic instability or off-target effects. Metabolite identification via LC-HRMS (e.g., ’s exact mass data) clarifies in vivo degradation pathways. Isozyme-specific CYP450 inhibition assays (e.g., using human liver microsomes) assess metabolic pathways. Parallel artificial membrane permeability assays (PAMPA) evaluate bioavailability. Cross-referencing with structurally related compounds (e.g., ’s oxalate salts) can isolate confounding factors .

Q. How do substituents on the pyrrolidine ring influence the compound’s receptor selectivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with varying substituents (e.g., 3-chlorophenyl in vs. 3-methoxypropyl in ). Radioligand binding assays (e.g., using ³H-labeled ligands) quantify affinity for targets like GPCRs. Free-energy perturbation (FEP) simulations model substituent effects on binding pockets. Pharmacophore mapping identifies critical steric/electronic features .

Q. What catalytic systems optimize the scalability of stereocontrolled synthesis for this compound?

  • Methodological Answer : Heterogeneous catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃ in ) improve yield and reduce reaction time. Flow chemistry setups enhance reproducibility for large-scale production. Solvent screening (e.g., THF vs. MeOH in ) minimizes byproducts. DOE (Design of Experiments) methodologies systematically optimize temperature, pressure, and stoichiometry .

Data Analysis & Validation

Q. How should researchers address conflicting NMR and MS data during structural elucidation?

  • Methodological Answer : Contradictions often stem from isotopic patterns or solvent artifacts. HR-MS resolves nominal mass ambiguities (e.g., exact mass 201.1311854 in ). 2D NMR techniques (COSY, HSQC) confirm connectivity. Deuterated solvent controls and spike-in experiments with authentic standards validate assignments. Collaborative inter-lab validation reduces instrument-specific biases .

Q. What statistical approaches are suitable for interpreting high-throughput screening (HTS) data for analogs of this compound?

  • Methodological Answer : Z-factor analysis evaluates assay robustness. Hierarchical clustering (e.g., via Python’s SciPy) groups compounds by activity profiles. False discovery rate (FDR) correction (e.g., Benjamini-Hochberg) minimizes Type I errors. Machine learning models (random forests, SVMs) predict novel active analogs from structural fingerprints .

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